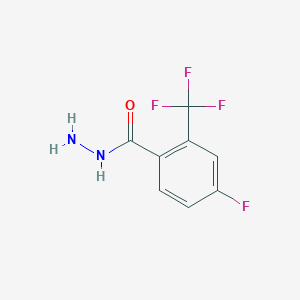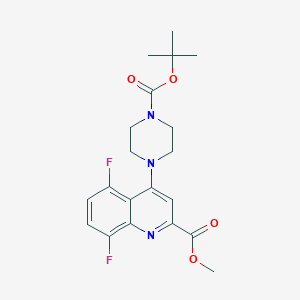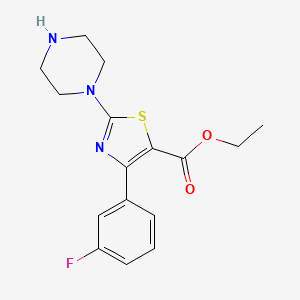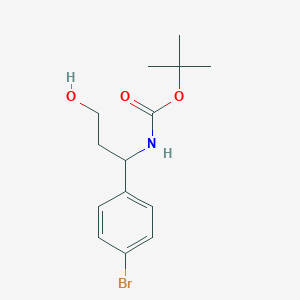
3-(Boc-amino)-3-(4-bromophenyl)-1-propanol
Overview
Description
3-(Boc-amino)-3-(4-bromophenyl)-1-propanol: is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a bromophenyl group, and a propanol moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its structural features, which allow it to participate in various chemical reactions and serve as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-3-(4-bromophenyl)-1-propanol typically involves the following steps:
-
Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.
-
Bromination: : The phenyl ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. This introduces the bromine atom at the para position of the phenyl ring.
-
Formation of the Propanol Moiety: : The propanol moiety is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the brominated phenyl compound with a suitable nucleophile, such as a Grignard reagent or an organolithium reagent, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxyl group in 3-(Boc-amino)-3-(4-bromophenyl)-1-propanol can be oxidized to form a ketone or an aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
-
Reduction: : The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Substitution: : The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives. This is typically achieved using nucleophilic substitution reactions under basic conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Nucleophiles (amines, thiols, alkoxides), bases (sodium hydride, potassium carbonate)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Dehalogenated compounds
Substitution: Amino derivatives, thioethers, ethers
Scientific Research Applications
3-(Boc-amino)-3-(4-bromophenyl)-1-propanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its protected amino group allows for selective deprotection and further functionalization.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands, due to its structural features.
Medicine: It is utilized in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and specialty materials, where its unique reactivity and functional groups are advantageous.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-3-(4-bromophenyl)-1-propanol depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then interact with biological targets such as enzymes or receptors. The bromophenyl group may contribute to binding affinity and specificity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-3-phenyl-1-propanol: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol: Contains a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol: Contains a fluorine atom, which may enhance its stability and lipophilicity.
Uniqueness
3-(Boc-amino)-3-(4-bromophenyl)-1-propanol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution and halogen bonding
Properties
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)-3-hydroxypropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16-12(8-9-17)10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCLDDKLEQYVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137349 | |
| Record name | Carbamic acid, N-[1-(4-bromophenyl)-3-hydroxypropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898404-64-3 | |
| Record name | Carbamic acid, N-[1-(4-bromophenyl)-3-hydroxypropyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898404-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(4-bromophenyl)-3-hydroxypropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


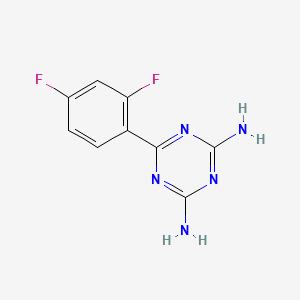
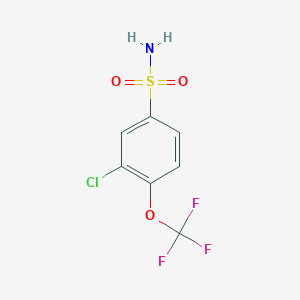

![8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3043588.png)
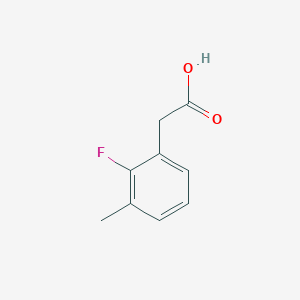
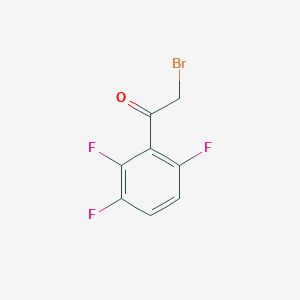
![1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3043591.png)
![2-(1-(2-Fluorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3043593.png)
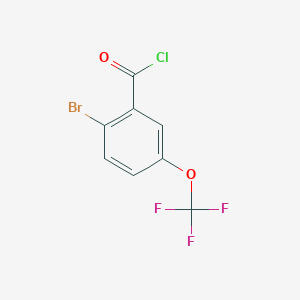
![2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline](/img/structure/B3043595.png)
![[2-(Aminomethyl)-5-nitrophenyl]-(3-fluorophenyl)methanone](/img/structure/B3043596.png)
